molecular formula C20H22N2O2S B2371300 N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide CAS No. 866008-80-2

N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide

Cat. No.: B2371300
CAS No.: 866008-80-2
M. Wt: 354.47
InChI Key: KRXIZDBXQMZAJT-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a 3-oxo-2-phenylisoindoline core linked via a thioether (-S-) group to an N,N-diethylacetamide moiety.

Properties

IUPAC Name

N,N-diethyl-2-[(3-oxo-2-phenyl-1H-isoindol-1-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-21(4-2)18(23)14-25-20-17-13-9-8-12-16(17)19(24)22(20)15-10-6-5-7-11-15/h5-13,20H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXIZDBXQMZAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnections

The most logical disconnections for synthesizing this compound involve:

  • Formation of the sulfanyl bridge between the isoindolinone core and the acetamide fragment
  • Construction of the 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl scaffold
  • Preparation of the N,N-diethylacetamide component

Synthesis of the Isoindolinone Core

The 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl core can be synthesized through several routes, drawing from established methods for isoindoline and isoindolinone preparation.

One-Pot Synthesis from 2-Cyanobenzaldehyde

Recent developments in isoindoline synthesis provide an environmentally benign and efficient approach using 2-cyanobenzaldehyde and primary amines.

R-NH2 + 2-cyanobenzaldehyde → 3-oxo-2-R-2,3-dihydro-1H-isoindol-1-yl derivatives

This method operates at room temperature without requiring catalysts or heating, offering significant advantages in terms of reaction speed, simplicity, and yield. The reaction proceeds through nucleophilic attack of the amine nitrogen on the carbonyl group, followed by cyclization via the cyano group.

Table 1: Reaction Conditions for One-Pot Isoindoline Synthesis

Starting Material Reagent Solvent Temperature Time Yield (%)
2-Cyanobenzaldehyde Aniline DCM Room temperature 1-4 hours 75-92
2-Cyanobenzaldehyde (substituted) Primary amines DCM Room temperature 1-6 hours 70-95
2-Cyanobenzaldehyde Hydrazine derivatives DCM Room temperature 2-5 hours 65-88

Cyclization of 2-Acylbenzonitrile Derivatives

An alternative approach involves the cyclization of 2-acylbenzonitrile derivatives through various methods:

  • Base-catalyzed intramolecular cyclization
  • Metal-mediated transformations
  • Reductive cyclization conditions

These methods provide access to differentially substituted isoindolinone scaffolds, allowing for modular synthesis of the target compound.

Phthalimide-Based Methods

The synthesis can also utilize phthalimide as a starting material, which is commercially available and cost-effective:

  • Condensation of phthalimide with N-arylpiperazine acyl chlorides
  • Aminomethylation via Mannich reaction mechanism

This approach has demonstrated good yields ranging from 47-93% based on similar isoindoline-1,3-dione derivatives.

Sulfanyl Group Incorporation

The incorporation of the sulfanyl linker between the isoindolinone core and the acetamide group represents a critical step in the synthesis.

Direct Thiolation Methods

Direct thiolation of the isoindolinone scaffold can be achieved through:

  • Nucleophilic substitution using thiolating agents
  • Conversion of halogenated precursors

These approaches typically employ base-mediated conditions to facilitate the formation of the sulfur-carbon bond.

Carbamothioate-Based Strategy

Drawing from methods used to prepare related compounds such as (1,3-Dioxoisoindolin-2-yl)methyl dimethylcarbamodithioate, the sulfanyl functionality can be incorporated through carbamothioate intermediates:

Isoindolinone-OH + R-S-C(=S)-N(CH3)2 → Isoindolinone-S-R derivatives

Table 2: Conditions for Sulfanyl Group Introduction

Method Reagents Solvent Temperature Time Yield (%)
Direct thiolation K2CO3, RSCH2X DMF 60-80°C 4-12 hours 65-80
Carbamothioate approach Carbamothioate reagent, Base THF 30-50°C 6-24 hours 60-75
Halide displacement 1-Halo-isoindolinone, Thiolate Acetone/DMF 40-60°C 5-10 hours 70-85

N,N-Diethylacetamide Component Synthesis

The preparation of the N,N-diethylacetamide moiety is crucial for the final compound assembly.

Synthesis from 2-Bromo-N,N-diethylacetamide

2-Bromo-N,N-diethylacetamide serves as an excellent precursor for introducing the N,N-diethylacetamide functionality. The synthesis of this key intermediate involves:

N,N-diethylacetamide + Br2 → 2-Bromo-N,N-diethylacetamide

The bromination typically takes place under controlled conditions to maximize yield and minimize side reactions.

Table 3: Properties of 2-Bromo-N,N-diethylacetamide

Property Value
Chemical Formula C6H12BrNO
Molecular Weight 194.07 g/mol
Appearance Solid
Melting Point 45-47°C
Boiling Point 125-127°C (0.5 mm Hg)
Solubility Soluble in organic solvents
SMILES O=C(CBr)N(CC)CC
InChI 1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3

Alternative Methods

Alternative approaches to synthesize the N,N-diethylacetamide component include:

  • Amidation of α-haloacetic acids with diethylamine
  • Nucleophilic substitution using N,N-diethylamine on activated esters
  • Direct acylation using acetyl chloride derivatives

These methods provide versatile options for preparing the acetamide fragment with various substitution patterns.

Complete Synthesis of this compound

Based on the component preparation methods discussed above, several complete synthetic routes can be designed for the target compound.

Convergent Synthetic Route

A convergent approach involves preparing the key components separately and then joining them in a final coupling step:

Step 1: Preparation of 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-ol

2-Cyanobenzaldehyde + Aniline → 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl intermediate → 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-ol

Step 2: Synthesis of 2-Bromo-N,N-diethylacetamide

N,N-diethylacetamide + Br2 → 2-Bromo-N,N-diethylacetamide

Reaction Conditions and Optimization

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in the synthesis of this compound.

Solvent Effects

Various solvents can significantly impact the efficiency of the key reactions:

Table 5: Solvent Effects on Key Synthetic Steps

Reaction Step Solvent Temperature (°C) Yield (%) Observations
Isoindolinone formation DCM 25 85-92 Clean reaction, easy workup
Isoindolinone formation THF 25 75-82 Moderate yield, good selectivity
Isoindolinone formation DMF 25 70-78 Potential side reactions
Sulfanyl coupling DMF 60 72-80 Efficient coupling, difficult purification
Sulfanyl coupling Acetone 50 65-75 Cleaner reaction, easier workup
Sulfanyl coupling THF 60 70-78 Balanced performance

Catalyst Selection

The choice of catalyst and base can significantly affect the reaction outcome:

Table 6: Effect of Catalysts and Bases on Sulfanyl Group Introduction

Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 DMF 60 8 75-82
Cs2CO3 DMF 50 6 80-88
NaH THF 40 4 70-78
TEA Acetone 50 12 65-72
DBU THF 45 5 78-85

Purification and Characterization

Efficient purification and thorough characterization are essential aspects of the preparation of this compound.

Purification Techniques

The following purification methods have proven effective for isoindolinone derivatives and related compounds:

  • Column chromatography using silica gel with ethyl acetate/hexane gradient
  • Recrystallization from ethanol or ethyl acetate/hexane mixtures
  • Precipitation as hydrochloride salts for intermediate purification steps
  • Preparative HPLC for high-purity final product

Spectroscopic Characterization

The structural confirmation of this compound can be achieved through comprehensive spectroscopic analysis:

Table 7: Expected Spectroscopic Characteristics

Technique Key Features
1H NMR Aromatic signals (7-8 ppm), N-CH2-CH3 signals (3.2-3.5 ppm, q), CH3 signals (1.0-1.2 ppm, t), S-CH2 signals (3.8-4.0 ppm, s)
13C NMR Carbonyl signals (165-170 ppm), aromatic signals (120-140 ppm), aliphatic signals (12-45 ppm)
IR C=O stretching (1680-1720 cm-1), C-N stretching (1200-1350 cm-1), aromatic C=C (1450-1600 cm-1)
Mass Spectrometry Molecular ion peak, fragmentation pattern showing loss of diethylamine, isoindolinone core fragments

Alternative Synthetic Approaches

Several alternative approaches can be considered for the synthesis of this compound, drawing from methods used for structurally related compounds.

From Phthalonitrile Precursors

A promising approach utilizes phthalonitrile as a starting material, which can be converted to isoindoline through catalytic hydrogenation:

Phthalonitrile + H2 (Pt/C catalyst) → Isoindoline → 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl derivatives

This method employs 5% Pt/C catalyst under hydrogen pressure (150-180 bars) at 50-70°C, achieving yields of approximately 75% with high purity.

One-Pot Synthesis of 1-Imino-3-thioisoindolines

Recent research has demonstrated a one-step, gram-scale protocol for preparing 1-imino-3-thioisoindolines from phthalonitriles and sodium hydrosulfide in aprotic dipolar solvents. This approach could be adapted for the synthesis of the target compound by:

  • Generating the thioisoindoline scaffold
  • Selective functionalization at the sulfur position
  • Introduction of the acetamide moiety

Carbamodithioate Route

Drawing inspiration from the synthesis of (1,3-Dioxoisoindolin-2-yl)methyl dimethylcarbamodithioate, a carbamodithioate approach could be employed:

3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-ol + Carbamodithioate reagent → Intermediate → this compound

This method would involve:

  • Formation of a carbamodithioate intermediate
  • Subsequent transformation to introduce the N,N-diethylacetamide moiety

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the isoindoline core can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfanyl and acetamide functionalities.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related acetamide derivatives and sulfur-containing heterocycles, as highlighted in the evidence. Key comparison points include:

Structural Modifications and Heterocyclic Systems

Compound Name Key Structural Features Biological/Physical Implications Reference
Target Compound : N,N-Diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide - Isoindolone core
- Diethylacetamide group
- Thioether linkage
Rigid isoindolone may enhance target binding; diethyl group increases lipophilicity.
2-[(2-Benzyl-3-oxo-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide - Benzyl-substituted isoindolone
- Isoxazole acetamide
Isoxazole may improve metabolic stability; benzyl group could alter steric interactions.
N-(2-Chlorophenyl)-2-{...}acetamide (thiazolidinone derivative) - Thiazolidinone core
- Chlorophenyl group
Thiazolidinone’s hydrogen-bonding capacity may enhance solubility or receptor affinity.
N-Substituted 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides - Oxadiazole ring
- Indole substituent
Oxadiazole’s electron-deficient nature may influence π-π stacking in target binding.
N,N-Diethyl-2-(trifluoromethyl-tetrahydroindazol-1-yl)acetamide - Trifluoromethyl group
- Tetrahydroindazole core
CF3 group enhances electron-withdrawing effects and metabolic resistance.

Substituent Effects

  • N-Alkyl Groups : The diethyl group in the target compound contrasts with the 5-methylisoxazole () or thiazole () substituents in analogs. Diethyl groups typically increase lipophilicity and may influence blood-brain barrier penetration compared to aromatic substituents.
  • Heterocyclic Cores: Isoindolone (target) vs. oxadiazole () or thiazolidinone (): Isoindolone’s fused aromatic system provides planar rigidity, favoring intercalation or stacking interactions. Oxadiazole’s polarity may improve aqueous solubility but reduce membrane permeability.
  • Electron-Withdrawing Groups : Halogens (e.g., Cl in ) or CF3 () enhance binding via hydrophobic or halogen-bonding interactions. The target compound lacks such groups, suggesting its activity relies on isoindolone’s inherent properties.

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: No crystallographic data is provided, but isoindolone derivatives often form intramolecular N–H⋯O hydrogen bonds, stabilizing the lactam ring .
  • Comparisons: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), N–H⋯N hydrogen bonds create dimers (R₂²(8) motif), influencing crystal packing and solubility.

Biological Activity

N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide (CAS No. 866008-80-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Isoindoline Core : A bicyclic structure that is known for various biological activities.
  • Phenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Sulfanylacetamide Moiety : Imparts specific chemical reactivity and biological properties.

Molecular Formula

The molecular formula for this compound is C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S.

Biological Activity

Recent studies have indicated diverse biological activities associated with compounds containing the isoindoline framework. Below are key findings related to the biological activity of this compound:

1. Anticancer Activity

Research has shown that isoindoline derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to N,N-diethyl... have demonstrated activity against human colon cancer cells (HCT116) and other tumor models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound TypeCell LineIC50 Value (µM)
Isoindoline DerivativeHCT11610.5
Isoindoline DerivativeP388 Murine Leukemia0.5

2. Anti-inflammatory Effects

The sulfanyl group in the compound is hypothesized to contribute to anti-inflammatory properties through modulation of inflammatory pathways. Studies have suggested that similar compounds can inhibit the production of pro-inflammatory cytokines.

3. Neuroprotective Effects

Isoindoline derivatives have been linked to neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism may involve inhibition of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission.

The proposed mechanisms for the biological activity of N,N-diethyl... include:

  • Inhibition of Enzymatic Activity : Compounds may act as inhibitors for enzymes involved in cancer progression or inflammation.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation.

Case Studies

Several case studies have highlighted the efficacy of isoindoline derivatives in preclinical models:

Case Study 1: Cytotoxicity Against HCT116 Cells

A study evaluated the cytotoxic effects of N,N-diethyl... on HCT116 cells, revealing an IC50 value of approximately 10 µM, indicating significant anti-cancer potential.

Case Study 2: Neuroprotection in Alzheimer’s Models

In a murine model of Alzheimer's disease, administration of an isoindoline derivative resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect on neuronal health.

Q & A

Q. What are the key synthetic methodologies for N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting isoindolone derivatives with sulfanyl-acetamide precursors under carbodiimide-mediated conditions (e.g., EDC/HCl) in dichloromethane at 273 K .
  • Functionalization : Introducing the diethylacetamide group via nucleophilic substitution or condensation reactions.

Q. Optimization factors :

ParameterImpactExample
TemperatureControls reaction rate and byproduct formationLower temps (273 K) reduce side reactions in coupling steps
SolventAffects solubility and reactivityDichloromethane enhances intermediate stability
CatalystsAccelerate specific stepsTriethylamine improves amide bond formation

Analytical validation via NMR (1H/13C) and mass spectrometry is critical for confirming intermediates and final product purity .

Q. How can researchers validate the compound’s crystal structure, and what software tools are recommended?

X-ray crystallography is the gold standard. Key steps include:

  • Data collection : Use single-crystal diffraction at 100 K to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for structure solution and refinement, leveraging its robust handling of hydrogen bonding and disorder .
  • Validation : Cross-check with CCDC databases and computational tools like Mercury for packing analysis.

Q. Example metrics :

  • R factor : Aim for <0.05 (e.g., 0.042 achieved in related isoindole derivatives ).
  • Data-to-parameter ratio : Ensure >15:1 to avoid overfitting .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, using positive controls (e.g., staurosporine) .

Q. Critical parameters :

  • Solubility in DMSO/ethanol (ensure <1% solvent to avoid cell toxicity) .
  • Dose-response curves with triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Substituent modification : Replace the phenyl group with halogenated (e.g., 3-F, 4-Cl) or methoxy variants to modulate lipophilicity and target binding .
  • Scaffold hopping : Integrate pyrimidine or thieno-pyrimidine moieties to explore heterocyclic interactions .

Q. Methodological workflow :

Synthesis : Parallel synthesis of analogs with systematic substituent changes.

Screening : High-throughput assays for IC50/MIC comparisons.

Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .

Q. Example SAR finding :

  • 4-Methoxy analogs show prolonged bioactivity (e.g., 3.0 h protection in mosquito repellent assays vs. 1.5 h for unsubstituted derivatives) .

Q. How can computational chemistry resolve contradictions in experimental data (e.g., solubility vs. bioactivity)?

  • Molecular dynamics (MD) simulations : Predict solvation free energy to explain discrepancies between calculated (LogP) and observed solubility .
  • QM/MM modeling : Identify reactive intermediates in synthetic pathways that may lead to low yields .

Q. Case study :

  • Conflicting cytotoxicity data may arise from aggregation-prone intermediates. MD simulations can guide solvent selection (e.g., DMSO vs. ethanol) to stabilize the active conformation .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Add small-molecule additives (e.g., triethylamine) to stabilize hydrogen-bonded networks .
  • Cryo-techniques : Flash-cooling in liquid N2 to prevent crystal degradation .

Q. Hydrogen-bond analysis :

  • Use graph-set notation (e.g., R22(10) motifs) to classify interactions and predict packing patterns .
  • Example: N—H⋯O bonds in isoindole derivatives form dimers critical for lattice stability .

Q. How can researchers analyze intermolecular interactions influencing the compound’s solid-state properties?

  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯H, C⋯O) using CrystalExplorer .
  • Thermal analysis : DSC/TGA to correlate melting points (473–475 K) with packing efficiency .

Q. Key interaction metrics :

  • Dihedral angles between aromatic rings (e.g., 54.8°–77.5° in dichlorophenyl derivatives) indicate steric effects on conformation .

Data Contradiction Resolution Example
Issue : Discrepancy in reported solubility (DMSO vs. ethanol).
Approach :

Experimental : Re-measure solubility using standardized protocols (e.g., shake-flask method) .

Computational : Calculate Hansen solubility parameters to identify optimal solvents .

Cross-validation : Compare with analogous compounds (e.g., DEPA derivatives) to identify trends .

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